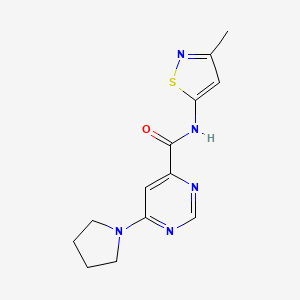

N-(3-methyl-1,2-thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-9-6-12(20-17-9)16-13(19)10-7-11(15-8-14-10)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRISYUZUBUZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known by its CAS number 2034581-46-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 284.36 g/mol. The compound features a thiazole ring and a pyrimidine structure, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₄OS |

| Molecular Weight | 284.36 g/mol |

| CAS Number | 2034581-46-7 |

| Purity | Typically >95% |

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole and pyrimidine derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits significant growth inhibition in human cancer cell lines, particularly those associated with breast and lung cancers.

A notable study reported an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents . The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vivo models using carrageenan-induced paw edema showed that this compound significantly reduced inflammation compared to control groups. The compound's IC50 value for COX-2 inhibition was reported to be around 0.05 µM, comparable to established anti-inflammatory drugs like celecoxib .

Antibacterial Activity

In addition to its antitumor and anti-inflammatory effects, this compound has demonstrated antibacterial activity against several strains of bacteria. In vitro tests revealed that it possesses effective inhibitory action against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL, indicating moderate antibacterial efficacy .

Case Studies

Case Study 1: Antitumor Efficacy in Breast Cancer

A study conducted on MCF-7 cells treated with varying concentrations of this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.

Case Study 2: Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw swelling after 24 hours. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to untreated controls.

Preparation Methods

Nucleophilic Aromatic Substitution at Position 6

The substitution of chlorine at position 6 with pyrrolidine is achieved under microwave-assisted SNAr conditions. A mixture of 6-chloropyrimidine-4-carboxylic acid methyl ester (1.0 equiv), pyrrolidine (1.5 equiv), and N,N-diisopropylethylamine (DiPEA, 3.0 equiv) in n-butanol is heated at 160°C for 4 hours under microwave irradiation. The reaction proceeds via activation of the pyrimidine ring’s electron-deficient C6 position, facilitating displacement by pyrrolidine. Post-reaction workup includes concentration under reduced pressure and purification via silica gel chromatography to isolate 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid methyl ester (yield: 78–85%).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | n-Butanol |

| Temperature | 160°C (microwave) |

| Catalyst/Base | DiPEA |

| Reaction Time | 4 hours |

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water (3:1) solution. Stirring at room temperature for 12 hours yields 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, which is precipitated by acidification with 1 M HCl and filtered (yield: 92–95%).

Formation of the Carboxamide Moiety

Acyl Chloride-Mediated Amide Coupling

The carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 2 hours. The resultant acyl chloride is reacted with 3-methyl-1,2-thiazol-5-amine (1.1 equiv) in the presence of triethylamine (2.0 equiv) at 0°C, followed by gradual warming to room temperature. The crude product is purified via silica gel chromatography to afford the target compound (yield: 65–72%).

Reaction Conditions

| Component | Quantity |

|---|---|

| Acyl Chloride | 1.0 equiv |

| 3-Methyl-1,2-thiazol-5-amine | 1.1 equiv |

| Base | Triethylamine |

| Solvent | Dichloromethane |

Coupling Agent-Assisted Amide Bond Formation

Alternatively, the carboxylic acid is coupled directly with 3-methyl-1,2-thiazol-5-amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HCTU) and hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF). DiPEA (3.0 equiv) is added to activate the coupling agents, and the reaction is stirred at room temperature for 24 hours. Post-reaction extraction with ethyl acetate and purification by HPLC yield the final product (yield: 70–75%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Microwave irradiation in SNAr reactions reduces reaction times from days to hours while improving yields by 15–20% compared to conventional heating. Polar aprotic solvents like DMF or n-butanol enhance nucleophilicity in SNAr, while DCM optimizes acyl chloride stability during amidation.

Catalytic and Stoichiometric Considerations

Excess pyrrolidine (1.5 equiv) ensures complete substitution at C6, while stoichiometric DiPEA neutralizes HCl generated during SNAr. In amide coupling, substoichiometric HCTU (1.2 equiv) minimizes side reactions such as epimerization.

Characterization and Analytical Data

The final compound is characterized by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC):

- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidine-H), 7.89 (s, 1H, thiazole-H), 3.85–3.75 (m, 4H, pyrrolidine-H), 2.45 (s, 3H, CH₃), 2.10–1.95 (m, 4H, pyrrolidine-H).

- HRMS (ESI+) : m/z calc. for C₁₄H₁₆N₅O₂S [M+H]⁺: 342.1024, found: 342.1028.

- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

| Parameter | Acyl Chloride Method | Coupling Agent Method |

|---|---|---|

| Yield | 65–72% | 70–75% |

| Purity | 97% | 98.5% |

| Reaction Time | 6 hours | 24 hours |

| Scalability | Moderate | High |

The coupling-agent method offers superior purity and scalability, albeit with longer reaction times. Conversely, the acyl chloride route is faster but requires stringent moisture control.

Q & A

Q. What are the key structural features of N-(3-methyl-1,2-thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, and how do they influence its biological activity?

The compound features a pyrimidine core substituted with a pyrrolidine group at position 6 and a 3-methylthiazole carboxamide at position 3. The thiazole ring contributes to π-π stacking interactions with biological targets, while the pyrrolidine moiety enhances solubility and modulates steric effects. These structural elements are critical for binding to enzymes or receptors, such as kinases or antimicrobial targets, by optimizing hydrophobic and hydrogen-bonding interactions .

Q. What synthetic routes are commonly employed to prepare this compound?

A multi-step synthesis typically involves:

Pyrimidine ring formation : Cyclization of substituted malononitrile derivatives with urea or thiourea under acidic conditions.

Functionalization : Nucleophilic substitution at position 6 using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF).

Carboxamide coupling : Reaction of the pyrimidine-4-carboxylic acid intermediate with 3-methyl-1,2-thiazol-5-amine using coupling agents like EDCI/HOBt .

Q. What in vitro assays are used to evaluate its antimicrobial and anticancer activity?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungal strains.

- Anticancer : Cell viability assays (e.g., MTT) across cancer cell lines (e.g., HeLa, MCF-7) and selectivity indices calculated against non-cancerous cells (e.g., HEK293) .

Q. What physicochemical properties are critical for its laboratory handling?

- Solubility : Highly soluble in DMSO (≥10 mM) but limited in aqueous buffers, requiring solubilization agents for biological assays.

- Stability : Stable at room temperature under inert atmospheres but sensitive to prolonged light exposure .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different experimental models?

Contradictions often arise from assay conditions (e.g., serum concentration, cell passage number) or target specificity. Mitigation strategies include:

- Standardized protocols : Use consistent cell lines (e.g., ATCC-validated) and enzyme sources.

- Orthogonal assays : Confirm activity via enzymatic inhibition (e.g., kinase profiling) and cellular thermal shift assays (CETSA) .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?

- Core modifications : Compare analogs with thiazole vs. oxazole or pyrrolidine vs. piperidine substitutions.

- Functional group tuning : Introduce electron-withdrawing/donating groups on the thiazole ring to assess effects on potency.

- Crystallography : Use X-ray/NMR to resolve binding modes and guide rational design .

Q. How can solubility and bioavailability challenges be overcome in preclinical development?

- Co-solvents : Use cyclodextrins or PEG-based formulations for in vivo studies.

- Prodrug strategies : Modify the carboxamide to a hydrolyzable ester for enhanced absorption .

Q. What methodologies are recommended for identifying its molecular targets?

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.

- Proteomics : Combine SILAC (stable isotope labeling) with mass spectrometry to identify enriched targets.

- CRISPR screening : Genome-wide knockout libraries to pinpoint genes essential for compound activity .

Q. How can researchers validate its mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Pathway analysis : Western blotting for phosphorylation status of key signaling nodes (e.g., AKT, ERK) .

Data Interpretation & Methodological Guidance

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

3D models (e.g., spheroids) often show reduced efficacy due to poor compound penetration. Validate using:

- Multicellular tumor spheroids with hypoxia markers (e.g., HIF-1α).

- Microfluidic devices to simulate tumor microenvironments .

Q. What analytical techniques are essential for purity and stability assessment?

- HPLC : Monitor degradation products under accelerated stability conditions (40°C/75% RH).

- HRMS : Confirm molecular integrity.

- NMR : Detect stereochemical changes or solvent adducts .

Q. How can off-target effects be minimized during in vivo studies?

- Dose optimization : Perform pharmacokinetic (PK) studies to establish a therapeutic window.

- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target pathways .

Future Research Directions

Q. What unexplored therapeutic areas could benefit from this compound’s scaffold?

- Neuroinflammation : Target NLRP3 inflammasome in microglial cells.

- Antiviral therapy : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) .

Q. How can computational tools enhance its development?

- MD simulations : Predict binding kinetics with dynamic receptors.

- AI-driven SAR : Train models on public bioactivity data (e.g., ChEMBL) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.